molecular formula C10H12N4OS B1411353 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-11-0

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1411353
CAS RN: 1217487-11-0
M. Wt: 236.3 g/mol
InChI Key: YDUSOWTZDKTYJC-UHFFFAOYSA-N
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Description

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine (MMT) is a synthetic compound with a wide range of applications in scientific research. It is used as a synthetic intermediate in organic synthesis and as a reagent in various laboratory experiments. MMT has been used in a variety of fields, such as biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Antifungal Applications

Compounds structurally similar to 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine have demonstrated significant antifungal properties. A study by Jafar et al. (2017) synthesized derivatives of dimethylpyrimidin and found them to be effective against fungi like Aspergillus terreus and Aspergillus niger. This highlights the potential of these compounds in developing antifungal agents.

Crystal Structure and Theoretical Studies

The crystal structure and theoretical properties of pyrimidine derivatives, including those similar to the compound , have been explored. Murugavel et al. (2014) investigated a compound that provided insights into molecular conformation and chemical reactivity. These studies are vital for understanding the physical and chemical properties of these compounds.

Synthesis and Biological Activities

Research has been conducted on the synthesis and biological activities of pyrimidine derivatives. Su et al. (1986) detailed the synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid and its analogs, demonstrating significant anticancer activity. Such research paves the way for potential therapeutic applications.

Herbicidal Applications

Derivatives of pyrimidine, including structures similar to the compound , have shown potential as herbicides. Zhu et al. (2021) synthesized pyrimidine derivatives containing 1,2,4-triazole and found them to be effective against certain plants, indicating their use in agricultural sectors.

properties

IUPAC Name

5-[2-(methoxymethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6-9(16-10(11)13-6)7-3-4-12-8(14-7)5-15-2/h3-4H,5H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUSOWTZDKTYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 3
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5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 4
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 5
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

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